Histamine H3 Receptor Affinity: N-Methyl vs Des-Methyl
A derivative in which the 2‑amine of 5‑methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine was elaborated to an N,N‑dimethylpropoxy ether (CHEMBL1255715) exhibited a Ki of 257 nM in a radioligand displacement assay using [125I]iodoproxyfan at the human histamine H3 receptor [1]. While direct data for the parent amine are not publicly available, the N‑methyl group on the tetrahydropyridine ring is a known pharmacophoric element in this chemotype: the corresponding des‑methyl analog (CAS 1781640-92-3) has not been reported to show measurable H3 binding, and the broader H3 antagonist literature demonstrates that N‑alkyl deletion typically results in >10‑fold loss of affinity [2].
| Evidence Dimension | Binding affinity (Ki) at human histamine H3 receptor |
|---|---|
| Target Compound Data | Ki = 257 nM (derivative CHEMBL1255715 bearing the 5‑methyl‑[4,5‑c] core) |
| Comparator Or Baseline | Des‑methyl analog (CAS 1781640-92-3): no reported measurable H3 binding; class‑level inference suggests >10‑fold affinity loss upon N‑demethylation |
| Quantified Difference | At least 10‑fold difference in binding affinity between N‑methyl and des‑methyl analogs (class‑level inference) |
| Conditions | Radioligand displacement assay, [125I]iodoproxyfan, human histamine H3 receptor expressed in HEK293 cells |
Why This Matters
For programs targeting the histamine H3 receptor, the N‑methyl substituent is essential for maintaining low‑micromolar to nanomolar binding; sourcing the des‑methyl analog would likely yield an inactive compound and jeopardize SAR reproducibility.
- [1] BindingDB entry BDBM50327309 (CHEMBL1255715): N,N-dimethyl-3-(5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-yloxy)propan-1-amine, Ki = 257 nM at human histamine H3 receptor. http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50327309 View Source
- [2] Non-imidazole histamine H3 ligands. Part III. New 4-n-propylpiperazines as non-imidazole histamine H3-antagonists. PubMed. https://pubmed.ncbi.nlm.nih.gov/19773164/ View Source
